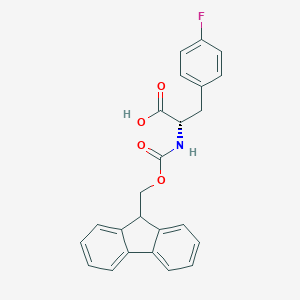

Fmoc-Phe(4-F)-OH

Número de catálogo:

B557885

Número CAS:

169243-86-1

Peso molecular:

405.4 g/mol

Clave InChI:

IXUMACXMEZBPJG-QFIPXVFZSA-N

Atención:

Solo para uso de investigación. No para uso humano o veterinario.

Descripción

Fmoc-Phe(4-F)-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H20FNO4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.

The exact mass of the compound Fmoc-4-fluoro-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

The exact mass of the compound Fmoc-4-fluoro-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUMACXMEZBPJG-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370321 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169243-86-1 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-4-Fluorophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-Phe(4-F)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-F)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-4-fluoro-L-phenylalanine, is a fluorinated derivative of the amino acid phenylalanine. The incorporation of fluorine into amino acids and peptides has become a powerful strategy in medicinal chemistry and drug design. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the conformational preferences, metabolic stability, and biological activity of peptides. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and an examination of the signaling pathway of a notable peptide incorporating a similar residue.

Core Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are crucial for its effective application in peptide synthesis. These properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₄H₂₀FNO₄ | [1] |

| Molecular Weight | 405.42 g/mol | [1] |

| CAS Number | 169243-86-1 | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 185.4 °C | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) | [2] |

| Storage | Store at 2-8°C for long-term stability | [3] |

Solid-Phase Peptide Synthesis (SPPS) with this compound

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group on the α-amine allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The fluorine substitution on the phenyl ring can enhance the hydrophobicity and metabolic stability of the resulting peptide.

Experimental Protocols

The following are representative protocols for the deprotection of the Fmoc group and the coupling of this compound during SPPS. These protocols are based on standard procedures and may require optimization depending on the specific peptide sequence and solid support used.

1. Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the peptide chain attached to the resin.

-

Reagents and Materials:

-

Fmoc-peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF (Peptide synthesis grade)

-

Reaction vessel

-

-

Procedure:

-

Swell the Fmoc-peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF from the resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3-5 minutes.

-

Drain the deprotection solution.

-

Add a fresh aliquot of the deprotection solution to the resin.

-

Agitate the mixture for an additional 10-15 minutes to ensure complete deprotection.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Proceed to the coupling step.

-

2. Coupling of this compound

This protocol outlines the coupling of this compound to the deprotected N-terminus of the peptide-resin using HBTU as the activating agent.

-

Reagents and Materials:

-

Deprotected peptide-resin

-

This compound

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Peptide synthesis grade)

-

Reaction vessel

-

-

Procedure:

-

In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HBTU (3-4 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the solution to activate the carboxylic acid. Allow the pre-activation to proceed for 1-2 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. The coupling time can be extended for sterically hindered amino acids.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Experimental Workflow for SPPS Cycle

The following diagram illustrates a typical cycle in solid-phase peptide synthesis.

Application in Drug Development: The Ghrelin Receptor Agonist Ulimorelin

This compound has been utilized in the synthesis of bioactive peptides. A notable example is its incorporation into the structure of Ulimorelin (TZP-101), a potent and selective agonist of the ghrelin receptor[4]. Ulimorelin is a macrocyclic peptidomimetic that was investigated for its pro-kinetic effects on the gastrointestinal tract[5].

Ghrelin Receptor Signaling Pathway

Ghrelin is a peptide hormone that plays a crucial role in regulating appetite and energy homeostasis. It exerts its effects by binding to the growth hormone secretagogue receptor type 1a (GHSR1a), a G protein-coupled receptor. The binding of an agonist like Ulimorelin to GHSR1a initiates a cascade of intracellular signaling events.

The following diagram illustrates the major signaling pathways activated by the ghrelin receptor.

Conclusion

This compound is a valuable building block for the synthesis of fluorinated peptides with potentially enhanced therapeutic properties. Its chemical characteristics are well-defined, and its application in solid-phase peptide synthesis follows established protocols. The successful incorporation of a 4-fluorophenylalanine residue into the ghrelin agonist Ulimorelin highlights the potential of this and similar unnatural amino acids in drug discovery and development. A thorough understanding of its chemical properties and the biological pathways of the peptides it helps create is essential for researchers and scientists in this field.

References

- 1. Solid‐Phase Peptide Macrocyclization and Multifunctionalization via Dipyrrin Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101407540A - Solid phase synthesis method of leuprorelin - Google Patents [patents.google.com]

- 5. Reactome | Synthesis, secretion, and deacylation of Ghrelin [reactome.org]

Fmoc-Phe(4-F)-OH synthesis and structural formula

An In-depth Technical Guide to Fmoc-Phe(4-F)-OH: Synthesis, Structure, and Applications

Introduction

N-α-Fmoc-4-fluoro-L-phenylalanine, commonly abbreviated as this compound, is a fluorinated amino acid derivative widely utilized as a fundamental building block in peptide synthesis.[1][2] The strategic incorporation of fluorine into the phenylalanine side chain can significantly modulate the biological and physicochemical properties of peptides, including metabolic stability, hydrophobicity, and binding affinity.[3][4][5] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function is crucial for modern solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy due to its base-lability.[1][6] This guide provides a comprehensive overview of the synthesis, structural characteristics, and applications of this compound for researchers and professionals in drug development and peptide chemistry.

Structural Formula and Properties

This compound is characterized by a 4-fluorophenylalanine core structure protected at the amino terminus by the Fmoc group.

Chemical Structure:

The key structural features are the L-phenylalanine backbone, a fluorine atom substituted at the para (4-position) of the phenyl ring, and the bulky, base-labile Fmoc protecting group.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Synonyms | Fmoc-4-fluoro-L-phenylalanine, N-α-Fmoc-4-fluoro-L-phenylalanine |

| Molecular Formula | C₂₄H₂₀FNO₄[7][8][9][10] |

| Molecular Weight | 405.42 g/mol [8][9][10] |

| CAS Number | 169243-86-1[7][8][9][10] |

| Appearance | White to off-white or slight yellow powder/crystalline solid[8][9][11] |

| Purity | Typically ≥98% (HPLC)[8] |

| Storage Temperature | 2-8°C[9] |

Synthesis of this compound

The standard laboratory synthesis of this compound involves the N-protection of the free amino acid 4-fluoro-L-phenylalanine using an Fmoc-donating reagent under basic conditions, a method generally known as the Schotten-Baumann reaction.

Experimental Protocol

Materials:

-

4-Fluoro-L-phenylalanine (H-Phe(4-F)-OH)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl Ether

-

Ethyl Acetate

-

Hexane

-

Hydrochloric Acid (HCl), 1M

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolution of Amino Acid: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-L-phenylalanine in 50 mL of 10% aqueous sodium carbonate solution. Stir at room temperature until fully dissolved.

-

Preparation of Fmoc Reagent: In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 50 mL of 1,4-dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution over 30 minutes at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform, methanol, and acetic acid (e.g., 90:8:2 v/v/v).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash three times with 50 mL portions of diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of 1M HCl. A white precipitate of the product will form.

-

-

Isolation:

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with cold deionized water until the washings are neutral to pH paper.

-

-

Drying and Purification:

-

Dry the crude product under vacuum.

-

If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield high-purity this compound.

-

Applications in Research and Drug Development

This compound is a critical reagent in the field of peptide science.

-

Solid-Phase Peptide Synthesis (SPPS): It is a standard building block for introducing 4-fluorophenylalanine residues into peptide sequences using Fmoc-based SPPS.[8] The Fmoc group is cleaved under mild basic conditions (typically with piperidine in DMF), leaving the peptide chain ready for the coupling of the next amino acid.[12]

-

Enhanced Peptide Properties: The incorporation of 4-fluorophenylalanine can enhance the metabolic stability of peptides by blocking enzymatic degradation at the phenyl ring.[4] It also modifies the electronic and lipophilic properties of the peptide, which can lead to improved binding affinity and better pharmacokinetic profiles.[3][5]

-

Drug Discovery: This amino acid derivative has been used in the synthesis of bioactive peptides and peptidomimetics.[1] A notable example is its use in the preparation of Ulimorelin, a potent macrocyclic ghrelin receptor agonist.[13]

-

Biophysical Studies: The fluorine atom serves as a sensitive probe for ¹⁹F-NMR spectroscopy, allowing for detailed studies of peptide conformation, dynamics, and interactions with biological targets without significantly altering the parent structure.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Role in Fmoc-SPPS Experimental Workflow

This diagram outlines the logical steps for incorporating an Fmoc-protected amino acid like this compound into a growing peptide chain during solid-phase peptide synthesis.

Caption: General workflow of an Fmoc-SPPS cycle.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 6. chempep.com [chempep.com]

- 7. chempep.com [chempep.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound [chembk.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptide.com [peptide.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-F)-OH, or N-α-Fmoc-4-fluoro-L-phenylalanine, is a synthetically modified amino acid that has become an invaluable tool in peptide chemistry and biomedical research. The incorporation of a fluorine atom onto the phenyl ring of phenylalanine offers unique physicochemical properties that are leveraged in a variety of scientific disciplines. This technical guide provides an in-depth overview of the core research applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in the laboratory.

The fluorine substitution enhances the hydrophobicity and stability of the resulting peptides, making them more robust for therapeutic and diagnostic applications. Furthermore, the 19F nucleus serves as a highly sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of peptide and protein structure and dynamics. This guide will delve into its primary applications in solid-phase peptide synthesis, drug discovery, biophysical studies, and the development of novel biomaterials.

Core Applications of this compound

The unique properties of this compound have led to its widespread use in several key areas of research:

-

Solid-Phase Peptide Synthesis (SPPS): As a fundamental building block, it allows for the introduction of 4-fluorophenylalanine into peptide sequences, thereby modifying their biological and physical characteristics.

-

Drug Discovery and Development: Peptides incorporating 4-fluorophenylalanine often exhibit enhanced metabolic stability and altered receptor binding affinities, making them attractive candidates for novel therapeutics. A notable example is the synthesis of Ulimorelin, a potent ghrelin receptor agonist.

-

Biophysical Studies using 19F NMR: The fluorine atom provides a sensitive spectroscopic handle for investigating peptide conformation, folding, and interactions with other molecules without the background noise typical of 1H NMR.

-

Amyloid Peptide Aggregation Research: The modified aromatic side chain is utilized to probe the forces driving the self-assembly of amyloid peptides, which are implicated in neurodegenerative diseases.

-

Antimicrobial Peptides and Hydrogels: this compound and its derivatives can self-assemble into hydrogels with significant antibacterial properties, offering potential for new biomaterials and coatings.

Data Presentation

Antimicrobial Activity of Fmoc-4-F-Phe Containing Peptides and Hydrogels

The introduction of 4-fluorophenylalanine can confer or enhance the antimicrobial properties of peptides and self-assembling systems. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Fmoc-4-F-Phe and related compounds against various bacterial strains.

| Compound/Hydrogel | Bacterial Strain | MIC (µg/mL) | Reference |

| Fmoc-4-F-Phe Hydrogel | Streptococcus mutans | Low concentrations effective | [1][2] |

| K4 Peptide Analogues | Brucella melitensis | 25 | [1] |

| K4 Peptide Analogues | Staphylococcus aureus | 50 | [1] |

| K4 Peptide Analogues | Enterobacter cloacae | 50 | [1] |

| K4 Peptide Analogues | Pseudomonas aeruginosa | 100 | [1] |

| K4 Peptide Analogues | Staphylococcus epidermidis | 100 | [1] |

| K4 Peptide Analogues | Shigella sonnei | 100 | [1] |

| K4 Peptide Analogues | Enterococcus faecalis | 100 | [1] |

| K4 Peptide Analogues | Brucella abortus | 100 | [1] |

Rheological Properties of Fmoc-4-F-Phe Based Hydrogels

The mechanical properties of hydrogels are critical for their application in tissue engineering and drug delivery. The storage modulus (G') is a measure of the elastic response of the material.

| Hydrogel Composition | Storage Modulus (G') (Pa) | Reference |

| Fmoc-K1 | 557 | [3] |

| Fmoc-K2 | 925 | [3] |

| Fmoc-K3 | 2526 | [3] |

| Fmoc-FF/Fmoc-GG (Low Shear) | ~4000 | [4] |

| Fmoc-FF/Fmoc-GG (High Shear) | ~1000 | [4] |

| Fmoc-FF (DMSO/water) | 10,000 | [4] |

| Fmoc-FFK/Fmoc-FF (1/10 ratio) | >19,000 | [5] |

| Fmoc-FFpY6.4/Na+ (500 mM NaCl) | 53.3 | [6] |

19F NMR Chemical Shifts of 4-Fluorophenylalanine in Peptides

The 19F NMR chemical shift of 4-fluorophenylalanine is highly sensitive to its local environment, providing valuable structural information. Chemical shifts are typically referenced to a standard such as trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl3).

| Peptide/Protein Environment | Approximate 19F Chemical Shift (ppm) | Reference |

| General range for organofluorine compounds | -200 to +200 (relative to CFCl3) | [7] |

| 4-F-Phe in GB1 protein (two distinct signals) | Not specified, but resolved | [8] |

| 4-F-Phe binding to L-leucine receptor | Protein-induced shifts observed | [9] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a generic peptide containing a 4-fluorophenylalanine residue using Fmoc chemistry on a Rink Amide resin to yield a C-terminal amide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if cysteine is present)

-

Water

-

Diethyl ether

-

Acetonitrile

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[10]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[10]

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling (for this compound and other amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.

-

Pre-activate the mixture by stirring for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12][13][14][15]

-

Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.

-

Lyophilize the pure fractions to obtain the final peptide product as a white powder.

-

Protocol 2: Thioflavin T (ThT) Assay for Amyloid Aggregation Inhibition

This protocol describes a common method to screen for inhibitors of amyloid-beta (Aβ) peptide aggregation using Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures.

Materials:

-

Aβ peptide stock solution (e.g., Aβ42)

-

Peptide inhibitor stock solution (containing the 4-F-Phe residue)

-

Thioflavin T (ThT) stock solution

-

Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Tris buffer, pH 7.4)

-

96-well black microplate with a clear bottom

-

Plate reader with fluorescence detection capabilities (Excitation ~440-450 nm, Emission ~480-485 nm)

Procedure:

-

Preparation of Reaction Mixtures:

-

In the wells of the 96-well plate, prepare the following reaction mixtures (total volume of 100-200 µL):

-

Aβ Aggregation Control: Aβ peptide at a final concentration of 10-40 µM in buffer.

-

Inhibitor Test: Aβ peptide (10-40 µM) mixed with the peptide inhibitor at various concentrations (e.g., in molar ratios of 1:1, 1:5, 1:10 of Aβ to inhibitor).

-

Inhibitor Control: Peptide inhibitor alone in buffer to check for intrinsic fluorescence.

-

Blank: Buffer only.

-

-

Add ThT to all wells to a final concentration of 10-25 µM.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C in the fluorescence plate reader.

-

Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) for a period of 24-48 hours. Include intermittent shaking to promote aggregation.[16]

-

-

Data Analysis:

-

Subtract the blank fluorescence values from all other readings.

-

Plot the fluorescence intensity as a function of time for each condition.

-

A sigmoidal curve is typically observed for the Aβ aggregation control, representing nucleation, elongation, and saturation phases.

-

Compare the aggregation curves of the inhibitor test samples to the control. Inhibition of aggregation is indicated by a longer lag phase, a lower final fluorescence intensity, or a reduced slope during the elongation phase.

-

Visualizations

Ghrelin Receptor (GHSR1a) Signaling Pathway

The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like Ulimorelin, initiates a cascade of intracellular signaling events. The primary pathway involves the Gαq/11 subunit.

Caption: Downstream signaling of the Ghrelin Receptor (GHSR1a) activated by an agonist.

Experimental Workflow for Amyloid Aggregation Inhibition Assay

This diagram illustrates the key steps involved in a Thioflavin T (ThT) assay to screen for peptide inhibitors of amyloid-beta aggregation.

Caption: Workflow for a Thioflavin T amyloid aggregation inhibition assay.

Conclusion

This compound is a versatile and powerful tool for researchers in peptide chemistry, drug discovery, and materials science. Its ability to modulate the properties of peptides, serve as a sensitive biophysical probe, and form novel biomaterials underscores its importance in advancing scientific research. The protocols and data presented in this guide are intended to provide a solid foundation for the effective application of this unique amino acid derivative in a variety of research contexts. As research progresses, the applications of this compound are expected to expand, further solidifying its role in the development of new therapeutics and a deeper understanding of biological processes.

References

- 1. Fluorination Tunes Fmoc-Phe Hydrogels & Bioactivity [afeka.ac.il]

- 2. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

- 12. hplc.eu [hplc.eu]

- 13. peptide.com [peptide.com]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of Fmoc-Phe(4-F)-OH in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Fmoc-Phe(4-F)-OH (N-α-9-fluorenylmethoxycarbonyl-4-fluoro-L-phenylalanine), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for optimizing peptide coupling reactions, ensuring high yields and purity of the final synthetic peptide. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for the application of this compound in peptide synthesis.

Core Data Presentation: Solubility of this compound

The following tables summarize the known solubility of this compound in various common laboratory solvents. The data has been compiled from multiple sources to provide a comparative overview.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Conditions |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 200[1] | ~0.493 | Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility.[1] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100[1] | ~0.247 | Ultrasonic assistance may be required.[1] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Clearly soluble (1 mmole in 2 mL) | ~0.5 | - |

Table 2: Qualitative and Estimated Solubility of this compound

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility | Remarks |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble[2] | A common solvent for SPPS, however, some Fmoc-amino acids may require the addition of DMF for complete dissolution. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Likely Soluble | THF is a polar aprotic solvent and is often used in SPPS.[3] |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | Sparingly Soluble | Based on data for the less polar Fmoc-L-valine, which has low solubility in ACN.[4] |

| Methanol (MeOH) | CH₄O | 32.04 | Moderately Soluble | Based on data for Fmoc-L-valine, which exhibits moderate solubility in methanol.[4] |

| Ethanol (EtOH) | C₂H₆O | 46.07 | Moderately Soluble | Similar to methanol, moderate solubility is expected based on Fmoc-L-valine data.[4] |

| Isopropanol (IPA) | C₃H₈O | 60.10 | Sparingly to Moderately Soluble | Fmoc-L-valine shows lower solubility in isopropanol compared to methanol and ethanol.[4] |

| Acetone | C₃H₆O | 58.08 | Moderately to Highly Soluble | Fmoc-L-valine exhibits its highest solubility in acetone among the tested organic solvents.[4] |

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for the gravimetric determination of the solubility of Fmoc-amino acids in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., THF, Acetonitrile, Methanol)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Aliquoting: Carefully withdraw a known volume of the supernatant (the saturated solution) using a micropipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Evaporate the solvent completely using a gentle stream of nitrogen, a drying oven at a suitable temperature, or a vacuum desiccator.

-

Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot

Workflow for Solid-Phase Peptide Synthesis (SPPS) utilizing this compound

This section describes a typical workflow for incorporating this compound into a peptide chain using Fmoc-based SPPS.

1. Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically DMF, to allow for efficient diffusion of reagents.[5]

2. Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[5] This exposes the free amine for the next coupling step.

3. Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[5]

4. Amino Acid Activation and Coupling:

- In a separate vessel, this compound is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

- The activated this compound solution is then added to the resin. The mixture is agitated to facilitate the coupling reaction, forming a new peptide bond.

5. Washing: The resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.[5]

6. Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

7. Final Deprotection and Cleavage: Once the peptide synthesis is complete, the final N-terminal Fmoc group is removed. The peptide is then cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Mandatory Visualization

The following diagrams illustrate the key processes described in this guide.

Caption: A flowchart of the experimental protocol for determining the solubility of this compound.

Caption: A diagram illustrating the cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

References

A Technical Guide to Fmoc-Phe(4-F)-OH: Properties, Synthesis, and Application

Introduction

Fmoc-Phe(4-F)-OH, or N-α-Fmoc-4-fluoro-L-phenylalanine, is a fluorinated amino acid derivative that serves as a critical building block in peptide synthesis. The incorporation of 4-fluorophenylalanine into peptide chains can significantly alter the resulting peptide's conformation, stability, and biological activity. The fluorine atom, being highly electronegative and of a similar size to hydrogen, can introduce unique electronic properties and metabolic stability without causing significant steric hindrance. This makes this compound a valuable tool for researchers and professionals in drug development and materials science, particularly in the synthesis of peptide-based therapeutics, enzyme inhibitors, and novel biomaterials. This guide provides an in-depth overview of its chemical properties, a detailed protocol for its use in solid-phase peptide synthesis, and a visual representation of the experimental workflow.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below. This information is essential for calculating molar equivalents in synthesis protocols and for analytical characterization.

| Property | Value |

| CAS Number | 169243-86-1[1][2][3][4][5] |

| Molecular Weight | 405.42 g/mol [3][5][6][7][8][9] |

| Molecular Formula | C₂₄H₂₀FNO₄[1][4][5][7] |

| Appearance | White to off-white solid[7][10] |

| Purity | Typically ≥98% by HPLC[1] |

| Storage Temperature | 2-8°C[6][8] |

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of this compound into a growing peptide chain using the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) technique.[7] This protocol assumes a standard manual synthesis setup.

Materials:

-

This compound

-

Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[1]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[1]

-

Reaction vessel

Procedure:

-

Resin Swelling: The solid support resin is placed in the reaction vessel and washed with DMF for 1-2 hours to allow for proper swelling, which is crucial for reaction efficiency.[1][5]

-

Initial Fmoc Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed by treating the resin with a 20% piperidine solution in DMF for 20-30 minutes. This exposes the free amine group for the first coupling reaction. The resin is then thoroughly washed with DMF to remove residual piperidine.

-

Amino Acid Activation: In a separate vial, this compound (typically 3-5 equivalents relative to the resin substitution) is dissolved in DMF. The coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and a base (DIPEA, 2 equivalents) are added to the amino acid solution to pre-activate it for 1-2 minutes.

-

Coupling Reaction: The activated this compound solution is added to the reaction vessel containing the deprotected resin. The reaction is allowed to proceed for 1-2 hours with gentle agitation to ensure complete coupling of the amino acid to the resin-bound peptide chain.[1]

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

Fmoc Deprotection: The Fmoc protecting group from the newly added this compound is removed using a 20% piperidine solution in DMF, as described in step 2. This exposes a new N-terminal amine for the next coupling cycle.

-

Chain Elongation: Steps 3 through 6 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.[1] This is typically achieved by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.[1]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, centrifuged, and the pellet is washed multiple times. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process for incorporating a single amino acid like this compound.

Caption: A diagram illustrating the key steps in one cycle of Fmoc-SPPS.

Conclusion

This compound is a pivotal reagent for modern peptide chemistry, enabling the synthesis of peptides with enhanced properties. Its straightforward integration into standard Fmoc-SPPS protocols allows for the precise placement of 4-fluorophenylalanine within a peptide sequence. The ability to modulate the electronic and metabolic characteristics of peptides through such modifications is a powerful strategy in the development of new therapeutics and advanced materials. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in these fields.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. medchemexpress.com [medchemexpress.com]

The Fluorine Advantage: A Comprehensive Review of 4-Fluorophenylalanine in Peptide Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptides has emerged as a powerful tool in drug discovery and chemical biology. Among these, 4-fluorophenylalanine (4-F-Phe), an analog of phenylalanine, has garnered significant attention. Its unique electronic properties, conferred by the highly electronegative fluorine atom, can profoundly influence the structure, stability, and biological activity of peptides. This technical guide provides a comprehensive literature review of the synthesis, incorporation, and impact of 4-fluorophenylalanine in peptide science, with a focus on quantitative data, experimental methodologies, and key applications.

Synthesis and Incorporation of 4-Fluorophenylalanine into Peptides

The journey of a 4-fluorophenylalanine-containing peptide begins with the synthesis of the fluorinated amino acid itself. Various synthetic routes have been developed to produce 4-fluorophenylalanine, often involving electrophilic or nucleophilic fluorination strategies. A common and efficient method involves a multi-step process starting from commercially available precursors.

Once synthesized, the protected form of 4-fluorophenylalanine, typically Fmoc-L-4-fluorophenylalanine-OH or Fmoc-D-4-fluorophenylalanine-OH, is incorporated into the desired peptide sequence using Solid-Phase Peptide Synthesis (SPPS).[1] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is crucial for preventing unwanted reactions at the amine terminus during peptide chain elongation.[1] The SPPS process, a cornerstone of modern peptide chemistry, allows for the efficient and controlled assembly of peptide chains on a solid resin support.

A generalized workflow for the manual solid-phase synthesis of a peptide containing 4-fluorophenylalanine is depicted below.

References

The Fluorinated Advantage: A Technical Guide to Fluorophenylalanine Derivatives in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has revolutionized peptide and protein engineering, offering a powerful tool to modulate biological activity and enhance pharmacokinetic profiles. Among these, fluorinated derivatives of phenylalanine stand out for their profound impact on medicinal chemistry and chemical biology. This technical guide provides an in-depth exploration of the discovery, significance, and application of these unique compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Discovery and Significance

The introduction of fluorine, the most electronegative element, into the phenylalanine scaffold imparts a range of unique physicochemical properties.[1][2] This is due to the small size of the fluorine atom, which is comparable to hydrogen, and the high strength of the carbon-fluorine bond.[1][2] These properties can significantly influence acidity, basicity, hydrophobicity, conformation, and metabolic stability of the parent molecule.[1] Consequently, fluorinated phenylalanine derivatives have become invaluable in drug discovery and biomedical research for several key reasons:

-

Enhanced Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, leading to increased stability and longer in vivo half-life of peptide-based drugs.[3][4][5]

-

Modulation of Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for ligand-receptor binding.[1][3] This allows for the fine-tuning of binding affinity and selectivity.

-

Conformational Control: The introduction of fluorine can impose conformational constraints on peptides and proteins, influencing their secondary structure and overall topology.

-

Probing Biological Systems: The unique NMR signature of 19F provides a sensitive and non-invasive probe to study protein structure, dynamics, and interactions in complex biological environments.[1]

-

PET Imaging: The positron-emitting isotope 18F can be incorporated into phenylalanine derivatives to create radiotracers for Positron Emission Tomography (PET), enabling the non-invasive imaging and diagnosis of various diseases, including cancer and neurological disorders.[1][6]

Quantitative Data on Fluorinated Phenylalanine Derivatives

The following tables summarize key quantitative data for various fluorinated phenylalanine derivatives, providing a comparative overview of their physicochemical and biological properties.

Table 1: Physicochemical Properties of Selected Fluorinated Phenylalanine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |

| 2-Fluorophenylalanine | C₉H₁₀FNO₂ | 183.18 | -1.3 | [7] |

| 3-Fluorophenylalanine | C₉H₁₀FNO₂ | 183.18 | -1.3 | |

| 4-Fluorophenylalanine | C₉H₁₀FNO₂ | 183.18 | -1.9 | [8][9] |

| DL-4-Fluorophenylalanine | C₉H₁₁FNO₃ | 200.19 | [10] |

Table 2: Biological Activity of Selected Fluorinated Phenylalanine Derivatives

| Compound/Derivative | Target/Assay | IC₅₀ (µM) | Kd (µM) | Cell Line | Reference |

| Phenyl 2-acetamido-3-(4-fluorophenyl)propanoate | Butyrylcholinesterase (BChE) | 8.25 - 289.0 | [11] | ||

| N-acetylated fluorophenylalanine-based amides and esters | Acetylcholinesterase (AChE) | 57.88 - 130.75 | [11] | ||

| 4-Fluoro-L-phenylalanine | L-leucine specific receptor (E. coli) | 0.26 | [10] | ||

| L-Phenylalanine | L-leucine specific receptor (E. coli) | 0.18 | [10] | ||

| L-Leucine | L-leucine specific receptor (E. coli) | 0.40 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of fluorinated phenylalanine derivatives.

Asymmetric Synthesis of 4-Fluoro-L-phenylalanine via Phase-Transfer Catalysis

This protocol describes the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst to produce enantiomerically enriched 4-fluoro-L-phenylalanine.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

4-Fluorobenzyl bromide

-

Cinchona alkaloid-derived quaternary ammonium salt catalyst (e.g., (R)-N-(4-(trifluoromethyl)benzyl)cinchonidinium bromide)

-

Toluene

-

Chloroform

-

50% aqueous Potassium Hydroxide (KOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a reaction tube, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1 equivalent) and the chiral catalyst (0.1 equivalents) in a 2:1 mixture of toluene and chloroform.

-

Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.2 equivalents) to the solution.

-

Initiation of Reaction: Cool the mixture to the desired temperature (e.g., -20 °C) and add 50% aqueous KOH (5 equivalents) dropwise with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the protected 4-fluoro-L-phenylalanine derivative.

-

Deprotection: Hydrolyze the purified product with aqueous HCl to remove the protecting groups and yield 4-fluoro-L-phenylalanine hydrochloride.[12]

Site-Specific Incorporation of 4-Fluoro-L-phenylalanine into Proteins in E. coli

This protocol outlines the procedure for incorporating 4-fluoro-L-phenylalanine at a specific site in a target protein expressed in E. coli using an amber suppressor tRNA/aminoacyl-tRNA synthetase pair.[13]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein containing an amber (TAG) codon at the desired incorporation site.

-

Plasmid encoding the orthogonal amber suppressor tRNA and a mutant phenylalanyl-tRNA synthetase (PheRS) engineered to recognize 4-fluoro-L-phenylalanine.

-

Luria-Bertani (LB) medium and agar plates with appropriate antibiotics.

-

4-Fluoro-L-phenylalanine

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the tRNA/synthetase plasmid. Plate the transformed cells on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Add 4-fluoro-L-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) overnight to allow for protein expression and incorporation of the unnatural amino acid.

-

Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).[14]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated phenylalanine derivatives.

Signaling Pathway of Nav1.7 Sodium Channel Blockers

The voltage-gated sodium channel Nav1.7 is a critical mediator of pain signals in peripheral sensory neurons.[15][16] Fluorinated phenylalanine derivatives have been incorporated into potent and selective blockers of this channel for the treatment of chronic pain.

Caption: Na_v1.7 signaling pathway in pain transmission and its inhibition.

Experimental Workflow for Asymmetric Synthesis

This diagram outlines the key steps in the asymmetric synthesis of a fluorinated phenylalanine derivative using a chiral phase-transfer catalyst.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physoc.org [physoc.org]

- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. snmmi.org [snmmi.org]

- 7. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DL-4-Fluorophenylalanine [chembk.com]

- 11. pnas.org [pnas.org]

- 12. mdpi.com [mdpi.com]

- 13. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Fmoc-Phe(4-F)-OH for the Modern Researcher

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-α-Fmoc-L-4-fluorophenylalanine (Fmoc-Phe(4-F)-OH), a critical building block in peptide synthesis and drug discovery. This document details expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols. The information presented herein is essential for the characterization and quality control of this important fluorinated amino acid derivative.

Spectroscopic Data Summary

The following tables summarize the expected and calculated spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely published, the data for the closely related, non-fluorinated analogue Fmoc-Phe-OH provides a strong basis for prediction.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆, 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.8 | br s | 1H | -COOH |

| ~7.90 | d | 2H | Fmoc H4, H5 |

| ~7.72 | t | 2H | Fmoc H1, H8 |

| ~7.43 | t | 2H | Fmoc H2, H7 |

| ~7.34 | t | 2H | Fmoc H3, H6 |

| ~7.25 | t | 2H | Phe(4-F) H2', H6' |

| ~7.10 | t | 2H | Phe(4-F) H3', H5' |

| ~4.30 | m | 1H | α-CH |

| ~4.25 | m | 2H | Fmoc CH₂ |

| ~3.10 | m | 2H | β-CH₂ |

Note: The chemical shifts for the fluorinated phenyl ring are predicted based on the known electronic effects of the fluorine substituent. The actual values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆, 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~173 | -COOH |

| ~161 (d, J ≈ 243 Hz) | Phe(4-F) C4' |

| ~156 | Fmoc C=O |

| ~144 | Fmoc C4a, C4b |

| ~141 | Fmoc C8a, C9a |

| ~134 (d, J ≈ 3 Hz) | Phe(4-F) C1' |

| ~131 (d, J ≈ 8 Hz) | Phe(4-F) C2', C6' |

| ~128 | Fmoc C1, C8 |

| ~127.5 | Fmoc C2, C7 |

| ~125 | Fmoc C3, C6 |

| ~120 | Fmoc C4, C5 |

| ~115 (d, J ≈ 21 Hz) | Phe(4-F) C3', C5' |

| ~66 | Fmoc CH₂ |

| ~56 | α-CH |

| ~47 | Fmoc C9 |

| ~37 | β-CH₂ |

Note: The chemical shifts and coupling constants for the fluorinated phenyl ring are predictions based on typical values for fluoroaromatic compounds.

Table 3: IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | broad | O-H stretch (Carboxylic Acid) |

| ~3300 | medium | N-H stretch (Amide) |

| ~3050 | medium | C-H stretch (Aromatic) |

| ~2950 | medium | C-H stretch (Aliphatic) |

| ~1720 | strong | C=O stretch (Carboxylic Acid) |

| ~1690 | strong | C=O stretch (Urethane) |

| ~1530 | strong | N-H bend (Amide II) |

| ~1250 | strong | C-O stretch |

| ~1220 | strong | C-F stretch |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₄H₂₀FNO₄[1] |

| Molecular Weight | 405.42 g/mol [1][2][3] |

| [M+H]⁺ (Calculated) | 406.1449 |

| [M+Na]⁺ (Calculated) | 428.1268 |

| [M-H]⁻ (Calculated) | 404.1303 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, or more for dilute samples.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR): [4][5]

-

Sample Preparation:

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the compound.

Methodology (Electrospray Ionization - ESI): [6][7]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.[7]

-

-

Instrument Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive and/or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Set according to instrument manufacturer's recommendations.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

-

Mass Range: Scan a range appropriate to detect the expected molecular ions (e.g., m/z 100-1000).

-

-

Data Acquisition and Analysis:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum.

-

Identify the peaks corresponding to the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.

-

Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental formula.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

This comprehensive guide serves as a valuable resource for professionals engaged in the synthesis, analysis, and application of fluorinated amino acids. The provided data and protocols will aid in ensuring the quality and identity of this compound, a key component in advancing peptide-based therapeutics.

References

Thermodynamic Stability of Fmoc-Phe(4-F)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic stability of N-α-Fmoc-4-fluoro-L-phenylalanine (Fmoc-Phe(4-F)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the thermal and chemical stability of this reagent is paramount for ensuring the integrity of synthetic peptides and the reproducibility of manufacturing processes. This document outlines the key physicochemical properties, detailed experimental protocols for stability assessment, and recommended handling and storage conditions.

Physicochemical Properties

This compound is a white to off-white solid powder. The introduction of a fluorine atom at the para position of the phenyl ring can influence the electronic properties and conformational preferences of the amino acid, which in turn can affect the stability and biological activity of the resulting peptides.[]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₀FNO₄ | [2] |

| Molecular Weight | 405.42 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 175 - 195 °C | |

| Purity (HPLC) | ≥98.0% | [2] |

| Solubility | Soluble in DMF and DMSO |

Experimental Protocols for Stability Assessment

A thorough understanding of the thermodynamic stability of this compound requires a suite of analytical techniques. Below are detailed experimental protocols for key stability-indicating methods.

Synthesis and Purification of this compound

The synthesis of this compound is a critical first step that influences its purity and stability.

Diagram 1: Synthesis Workflow for this compound

Caption: General workflow for the synthesis of Fmoc-amino acids.

Experimental Protocol: Synthesis of this compound [3]

-

Dissolution: Dissolve 4-fluoro-L-phenylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

-

Addition of Fmoc Reagent: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and by-products.

-

Acidification: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.

-

Extraction: Extract the precipitated this compound with a suitable organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the final, high-purity this compound.

Experimental Protocol: Purification of this compound (Recrystallization)

A general method for the purification of Fmoc-amino acids involves recrystallization to remove process-related impurities.

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as toluene or an alcohol/water mixture.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C.

Thermal Analysis

Thermal analysis techniques are essential for determining the thermodynamic stability of this compound.

Diagram 2: Experimental Workflow for Thermal Analysis

Caption: Workflow for DSC and TGA analysis.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine the melting point and enthalpy of fusion.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

-

Instrument Parameters:

-

Temperature Range: 25°C to 250°C (or a temperature beyond the melting point).

-

Heating Rate: A standard heating rate of 10°C/min is typically used.

-

Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset of this peak is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion (ΔHfus).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and assess thermal stability.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Parameters:

-

Temperature Range: 25°C to 600°C.

-

Heating Rate: A heating rate of 10°C/min is commonly used.

-

Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

-

Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset of significant weight loss indicates the decomposition temperature. The thermal decomposition of the Fmoc group is known to occur at elevated temperatures.[4][5]

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the purity of this compound and detecting any degradation products.

Diagram 3: Workflow for Stability-Indicating HPLC Method Development

Caption: Development of a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60°C for a specified time.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH at room temperature for a specified time.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid material to dry heat (e.g., 105°C) for an extended period.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

Experimental Protocol: HPLC Method

A general reversed-phase HPLC method for the analysis of Fmoc-amino acids is provided below. This method would need to be optimized and validated specifically for this compound and its degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group) and 220 nm (for the peptide bond if applicable).

-

Column Temperature: 30°C.

Storage and Handling

Proper storage and handling are critical to maintain the stability and purity of this compound.

-

Storage Temperature: Recommended storage is at 2-8°C for long-term stability.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.

-

Light: Protect from light to prevent photolytic degradation.

-

Handling: Handle in a dry, well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

References

The Evolving Landscape of Peptide Therapeutics: Unlocking Biological Activity with 4-Fluoro-Phenylalanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptide scaffolds represents a burgeoning frontier in drug discovery, offering a powerful toolkit to modulate the biological activity, stability, and pharmacokinetic profiles of these versatile molecules. Among the myriad of available synthetic amino acids, 4-fluoro-phenylalanine (4-F-Phe) has emerged as a particularly intriguing building block. This technical guide delves into the core biological activities of peptides containing 4-F-Phe, providing a comprehensive overview of their therapeutic potential, the experimental methodologies used to elucidate their function, and the signaling pathways they influence.

The substitution of a single hydrogen atom with fluorine in the phenyl ring of phenylalanine may seem a subtle modification, yet it imparts a range of unique physicochemical properties. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing cation-π and other non-covalent interactions that are often critical for receptor binding and molecular recognition.[1][2] Furthermore, the C-F bond is exceptionally stable, which can enhance the metabolic stability of the peptide by rendering it less susceptible to enzymatic degradation.[1][3] These attributes have been leveraged to develop 4-F-Phe-containing peptides with promising applications in oncology and infectious diseases.

Anticancer Activity of 4-F-Phe-Containing Peptides

A significant body of research has focused on the development of 4-F-Phe-containing peptides as potential anticancer agents. The introduction of this fluorinated amino acid can enhance the affinity of peptides for cancer cell membranes and specific cellular targets, leading to increased cytotoxicity towards malignant cells.[4]

One of the key mechanisms of action for many anticancer peptides is the disruption of the cell membrane.[5] The specific lipid composition of cancer cell membranes, often characterized by a higher net negative charge compared to healthy cells, provides a degree of selectivity for cationic peptides.[4] The incorporation of hydrophobic residues like 4-F-Phe can further enhance this interaction, facilitating the insertion of the peptide into the lipid bilayer and subsequent pore formation or membrane destabilization.[4]

Beyond direct membrane disruption, 4-F-Phe-containing peptides can also induce cancer cell death through the modulation of intracellular signaling pathways. For instance, some peptides can penetrate the cell membrane and interact with mitochondrial targets, leading to the release of pro-apoptotic factors and the activation of caspase cascades.[6] Others may interfere with critical signaling pathways involved in cell proliferation and survival.

Quantitative Data on Anticancer Activity

The anticancer efficacy of 4-F-Phe-containing peptides is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of 4-F-Phe-containing peptides and related compounds from the literature.

| Compound/Peptide | Cell Line | IC50 (µM) | Reference |

| 4-Fluoro-L-phenylalanine | MCF-7 (Breast Cancer) | 11.8 | [7] |

| (sC18)2 | A2058 (Melanoma) | <4 | [8] |

| Temporin-1CEa | A375 (Melanoma) | 18.2 | [5] |

| Tilapia piscidin 4 (TP4) | MCF-7 (Breast Cancer) | 50.11 µg/mL | [9] |

| HPRP-A1-TAT | Various (Melanoma, Gastric, Liver, Cervical) | <10 | [5] |

Antimicrobial Activity of 4-F-Phe-Containing Peptides